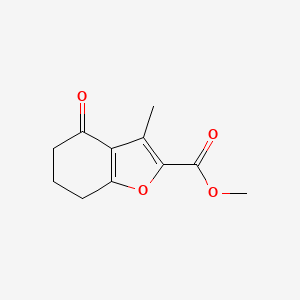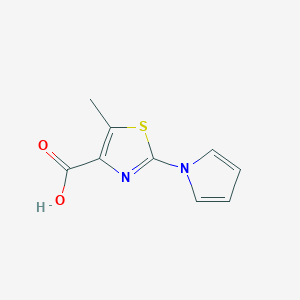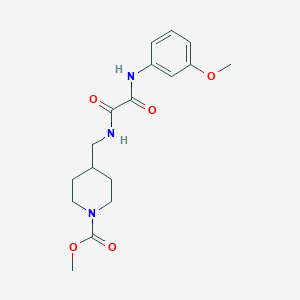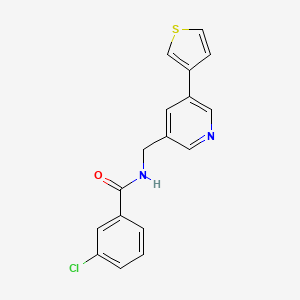![molecular formula C14H16N2O3S B2449308 1-butyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2117452-68-1](/img/structure/B2449308.png)
1-butyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Molecular Structure Analysis
Pyrimidines are known to exist in numerous natural and synthetic forms. They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .Physical And Chemical Properties Analysis
Pyrimidines are aromatic heterocyclic compounds. They are known to exhibit a range of pharmacological effects, which suggests they interact with various biological targets .Wissenschaftliche Forschungsanwendungen
Synthesis of Bicyclic [6 + 6] Systems
This compound is a key precursor in the synthesis of bicyclic [6 + 6] systems, specifically pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These systems are significant due to their structural similarity to several biologically active molecules.
Biological Significance in Medicinal Chemistry
The bicyclic [6 + 6] systems derived from this compound have shown a range of biological activities. They are studied for their potential use in medical and pharmaceutical fields, where they may contribute to the development of new therapeutic agents .
Reactivity of Substituents
Researchers explore the reactivity of substituents linked to the ring carbon and nitrogen atoms of the compound. This knowledge is crucial for modifying the compound to tailor its properties for specific applications .
Neurotoxicity Studies
The compound’s derivatives are used in neurotoxicity studies to investigate their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels, which are indicators of oxidative stress and nerve function .
Antioxidant and Antitumor Activities
Derivatives of this compound are being researched for their antioxidant properties, which are important in combating oxidative stress-related diseases. Additionally, their antitumor activities are being evaluated, which could lead to new cancer treatments .
Environmental Applications
The compound’s derivatives are also being studied for their potential environmental applications. This includes the synthesis of metal complexes that could be used in environmental remediation or as part of sensors to detect pollutants .
Each of these applications demonstrates the versatility and importance of “1-butyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione” in scientific research, offering promising avenues for future exploration and innovation.
Anti-inflammatory Pharmacological Effects
The pyrimidine derivatives exhibit a range of pharmacological effects, including significant anti-inflammatory activities . They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This makes them valuable for the development of new anti-inflammatory drugs.
Inhibitory Activity Against Cancer Cells
Some derivatives have shown promising results in inhibiting the growth of cancer cells. For instance, certain compounds have demonstrated significant inhibitory activity with low IC50 values, indicating their potential as anticancer agents . This application is particularly important in the search for more effective and less toxic cancer therapies.
Wirkmechanismus
Zukünftige Richtungen
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
1-butyl-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-3-6-16-9-8-19-13(17)11(9)12(15-14(16)18)10-5-4-7-20-10/h4-5,7,12H,2-3,6,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPZWHGSNFQEGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2449231.png)


![ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate hydrochloride](/img/structure/B2449234.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2449235.png)
![2-[(mesitylmethyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine](/img/structure/B2449236.png)


![1-(3-hydroxypropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2449242.png)
![3-amino-N-methyl-2-{[4-(trifluoromethyl)phenyl]methyl}propanamide hydrochloride](/img/structure/B2449244.png)
